![molecular formula C16H15ClO4 B5556554 methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)
methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate
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Overview
Description
Synthesis Analysis
The synthesis of methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate and its analogs involves multiple steps, including substitution, nitration, reduction, cyclization, and chlorination. For example, a related compound, benzyloxy)-4-chloro-6-methoxyquinazoline, was synthesized from methyl 4-hydroxy-3-methoxybenzoate through a five-step process with an overall yield of 29.2% (Min Wang et al., 2015). Another synthesis involved bromination and hydrolysis starting from 4-bromo-2-fluorotoluene to give methyl 4-bromo-2-methoxybenzoate with a purity of 99.8% (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of compounds related to methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate has been determined using various spectroscopic techniques and X-ray crystallography. For instance, the structural properties of a similar compound were explored using 1H NMR, 13C NMR, MS, FT-IR, and X-ray diffraction, which were consistent with the molecular structure optimized by density functional theory (DFT) calculations (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
Methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate can undergo various chemical reactions due to its functional groups. For example, oxidative debenzylation of related 4-methoxy-α-methylbenzyl esters has been achieved in good yield, demonstrating the compound's reactivity towards selective oxidation conditions (S. Yoo et al., 1990).
Physical Properties Analysis
The physical properties of compounds in this category can be deduced from their molecular structure. These properties include solubility in various solvents, melting and boiling points, and stability under different conditions. Although specific data for methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate is not detailed, related studies provide insights into computational and experimental approaches to determine structural and thermochemical properties, demonstrating the methodology for such analysis (H. Flores et al., 2019).
Chemical Properties Analysis
The chemical properties of methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate include its reactivity towards nucleophiles, electrophiles, and various reagents, which can be inferred from studies on similar compounds. For instance, the compound's potential for undergoing substitution reactions, forming esters, and participating in condensation reactions has been explored in related research, highlighting its versatile chemistry (Dongyan Yang et al., 2017).
properties
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]-3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-15-9-11(16(18)20-2)7-8-14(15)21-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEWALPUSNQMHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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